tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate: is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate typically involves the reaction of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate with phenyl-containing reagents under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of phenyl is reacted with the pyrrole compound in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrroles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed in substitution reactions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrroles.
Substitution: Various substituted pyrroles depending on the reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate is used as an intermediate for the synthesis of more complex molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs .
Biology and Medicine: It is investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
Uniqueness: tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 2-phenylpyrrole-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-11-7-10-13(16)12-8-5-4-6-9-12/h4-11H,1-3H3 |
InChI Key |
MLUVRBLMEXSSPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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